2-(4-ethyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 4-position and an acetic acid moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs. Additionally, purification steps like crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the pyrazole ring or the acetic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. Pathways involved may include inhibition of cyclooxygenase (COX) enzymes or interaction with G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)acetic acid: Lacks the ethyl group at the 4-position, which can affect its reactivity and biological activity.
4-ethyl-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.
Uniqueness
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is unique due to the specific positioning of the ethyl group and the acetic acid moiety, which can influence its chemical properties and biological interactions
Properties
CAS No. |
1710472-05-1 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(4-ethylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O2/c1-2-6-3-8-9(4-6)5-7(10)11/h3-4H,2,5H2,1H3,(H,10,11) |
InChI Key |
ZOZOJXQQYKJMSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(N=C1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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